molecular formula C24H26BrN3O3 B15141956 Nicergoline-13C,d3

Nicergoline-13C,d3

Cat. No.: B15141956
M. Wt: 488.4 g/mol
InChI Key: YSEXMKHXIOCEJA-IAVOFYNRSA-N
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Description

Nicergoline-13C,d3 is a labeled analogue of Nicergoline, an ergoline derivative ester of bromonicotinic acid. It is a potent, selective, and orally active antagonist of alpha 1A-adrenoceptor. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Nicergoline-13C,d3 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the Nicergoline molecule. This process typically includes the synthesis of the ergoline derivative followed by the esterification with bromonicotinic acid .

Industrial Production Methods: Industrial production methods for this compound may involve advanced techniques such as nanospray drying. This method allows for the preparation of pure nanoparticles of Nicergoline, enhancing its biopharmaceutical properties due to its amorphous nature and nanosize dimensions .

Chemical Reactions Analysis

Types of Reactions: Nicergoline-13C,d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of oxides, while reduction may produce alcohols or hydrocarbons .

Scientific Research Applications

Nicergoline-13C,d3 has a wide range of scientific research applications, including:

Mechanism of Action

Nicergoline-13C,d3 acts by inhibiting the postsynaptic alpha 1-adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effect of circulating and locally released catecholamines, such as epinephrine and norepinephrine, resulting in peripheral vasodilation. Additionally, Nicergoline enhances cholinergic and catecholaminergic neurotransmitter function, inhibits platelet aggregation, and promotes metabolic activity, leading to increased utilization of oxygen and glucose .

Comparison with Similar Compounds

Uniqueness of Nicergoline-13C,d3: this compound is unique due to its labeling with carbon-13 and deuterium, which enhances its utility in scientific research. This labeling allows for precise tracking and quantitation in various studies, making it a valuable tool in drug development and other research applications .

Properties

Molecular Formula

C24H26BrN3O3

Molecular Weight

488.4 g/mol

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4-methyl-7-(trideuterio(113C)methyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i2+1D3

InChI Key

YSEXMKHXIOCEJA-IAVOFYNRSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])N1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Origin of Product

United States

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